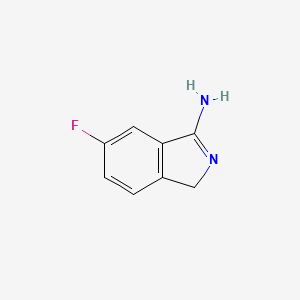

5-Fluoro-1h-isoindol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3H-isoindol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMIZUFNIBWLFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)F)C(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoro 1h Isoindol 3 Amine and Its Structural Analogs

Retrosynthetic Analysis of 5-Fluoro-1H-isoindol-3-amine

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary amine at the 3-position suggests a precursor such as a nitrile or an imine, which can be reduced or hydrolyzed. The isoindoline (B1297411) ring itself can be formed through cyclization of a suitably substituted benzene (B151609) derivative. A key consideration is the introduction of the fluorine atom at the 5-position, which can be achieved either by starting with a fluorinated precursor or by a late-stage fluorination reaction.

A plausible retrosynthetic pathway could involve the disconnection of the C-N bond of the amine, leading back to a 5-fluoro-1-imino-1H-isoindole intermediate. This imine could, in turn, be derived from the cyclization of a 2-cyano-4-fluorobenzyl derivative. Alternatively, the entire isoindoline ring could be constructed from a fluorinated phthalic acid derivative, such as 5-fluoro-1H-isoindole-1,3(2H)-dione, which can be selectively reduced and aminated. chemicalbook.com This approach is often favored due to the commercial availability of fluorinated starting materials.

Classical and Contemporary Approaches to the Isoindoline Ring System with Fluorine Incorporation

Cyclization Reactions for Direct Isoindol-3-amine Formation

Direct formation of the isoindol-3-amine structure can be achieved through various cyclization strategies. One notable method involves the iodine-mediated cyclization of 2-vinylbenzamidine derivatives. clockss.org This approach allows for the construction of the 1H-isoindol-3-amine skeleton in a straightforward manner. clockss.org The starting 2-vinylbenzamidines can be prepared from the corresponding 2-vinylbenzonitriles. clockss.org While this method provides direct access to the desired ring system, the introduction of the fluorine atom would require the use of a fluorinated starting material, such as a 4-fluoro-2-vinylbenzonitrile.

Another approach involves the reaction of phthalic anhydride (B1165640) with amines, which is a common method for synthesizing isoindoline-1,3-diones. ontosight.ai These diones can then be further manipulated to yield the desired 3-aminoisoindoline. Palladium-catalyzed carbonylative cyclization of o-halobenzoates and primary amines also provides a one-step approach to isoindole-1,3-diones, which are precursors to the target amine. nih.gov

| Starting Material | Reagents | Product | Notes |

| 2-Vinylbenzamidine derivatives | Iodine, Sodium Bicarbonate | 1-Iodomethyl-1H-isoindol-3-amine derivatives | Iodine-mediated cyclization. clockss.org |

| Phthalic anhydride derivatives | Primary amines | Isoindoline-1,3-dione derivatives | Classical approach to the isoindoline core. ontosight.ainih.gov |

| o-Halobenzoates | Primary amines, CO, Pd(OAc)₂, dppp, Cs₂CO₃ | 2-Substituted isoindole-1,3-diones | Palladium-catalyzed one-step synthesis. nih.gov |

| 2-Formylbenzoic acid derivatives | Chiral amines | Chiral 3-substituted isoindolinones | Followed by lactamization. acs.org |

Post-Cyclization Fluorination Strategies at the 5-Position

Introducing the fluorine atom after the formation of the isoindoline ring is an alternative and often more flexible strategy. This allows for the synthesis of a common, non-fluorinated intermediate that can be diversified at a later stage. Electrophilic fluorinating reagents are commonly employed for this purpose.

Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborates)) are widely used for the direct fluorination of aromatic and heterocyclic systems. acs.org The reaction conditions need to be carefully optimized to control the regioselectivity and avoid over-fluorination. The electronic nature of the isoindoline ring will direct the incoming electrophile, and in many cases, the 5-position is susceptible to electrophilic attack.

Transition-metal-catalyzed fluorination reactions have also emerged as powerful tools. acs.org For instance, palladium-catalyzed fluorination of arylboronic acids or their derivatives can be used to introduce fluorine into a pre-functionalized isoindoline scaffold. acs.org This method offers high functional group tolerance and can be applied to complex molecules.

| Fluorinating Reagent | Substrate Type | Key Features |

| Selectfluor | Electron-rich aromatic/heterocyclic rings | Electrophilic fluorination, bench-stable reagent. acs.org |

| N-Fluorobenzenesulfonimide (NFSI) | Various nucleophiles | Electrophilic fluorination, often used in asymmetric catalysis. acs.org |

| Palladium Catalysts / Fluoride (B91410) Source | Arylboronic acids, aryl triflates | Transition-metal-catalyzed cross-coupling. acs.org |

Derivatization and Functionalization of the 3-Amine Moiety in this compound

The primary amine at the 3-position of this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a diverse library of compounds for various applications. Standard amine chemistry can be readily applied to this scaffold.

Alkylation, acylation, and sulfonylation reactions can be performed to introduce a wide range of substituents. For example, reaction with alkyl halides or reductive amination with aldehydes and ketones can be used to generate secondary and tertiary amines. youtube.com Acylation with acid chlorides or anhydrides yields the corresponding amides, while reaction with sulfonyl chlorides provides sulfonamides. These reactions are typically high-yielding and can be carried out under mild conditions.

The amine can also participate in the formation of various heterocyclic systems. For instance, condensation with dicarbonyl compounds can lead to the formation of fused pyrazine (B50134) or imidazole (B134444) rings. The development of modular approaches allows for the rapid construction of densely functionalized tryptamine-based structures from amine precursors. syr.edu

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold can significantly impact its biological activity. Several strategies have been developed for the stereoselective synthesis of chiral isoindoline derivatives.

One common approach involves the use of a chiral auxiliary. For instance, N-tert-butylsulfinyl imines have proven to be excellent chiral directing groups in the asymmetric synthesis of amines. cas.cn The condensation of a fluorinated aldehyde or ketone with an optically pure N-tert-butylsulfinamide generates a chiral sulfinylimine, to which a nucleophile can add with high diastereoselectivity. cas.cn Subsequent removal of the sulfinyl group reveals the chiral amine.

Asymmetric catalysis offers a more atom-economical approach. Transition-metal catalysts, often in combination with chiral ligands, can be used to effect enantioselective transformations. For example, the asymmetric reduction of an imine precursor to this compound can be achieved using a chiral catalyst. researchgate.net Similarly, enantioselective alkylation of a suitable isoindolinone precursor can establish a chiral center that is then carried through to the final amine product. acs.org

Emerging Methodologies for Sustainable Synthesis of this compound Scaffolds

In line with the principles of green chemistry, there is a growing interest in developing more sustainable synthetic routes to isoindoline derivatives. These methods aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Solventless reaction conditions and the use of alternative, greener solvents are being explored. For example, the synthesis of isoindoline-1,3-diones has been achieved under solvent-free conditions by simple heating. researchgate.net The use of water as a solvent is also highly desirable. The synthesis of isoindoline-1,3-dione derivatives has been reported using a water extract of onion peel ash as a recyclable catalytic system. analis.com.my

Biocatalysis and the use of renewable starting materials are also gaining traction. Enzymes, such as imine reductases, can be used for the asymmetric synthesis of chiral amines with high enantioselectivity under mild conditions. researchgate.net Furthermore, methods are being developed to synthesize isoindolinones from bio-based furfurals, offering a renewable route to this important scaffold. rsc.org Mechanochemical synthesis, using techniques like ball milling, provides a solvent-free alternative for the formation of C-N bonds in the synthesis of isoindolinone derivatives.

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 1h Isoindol 3 Amine

Electrophilic and Nucleophilic Reactions of the 5-Fluoro-1H-isoindol-3-amine Core

The chemical reactivity of the this compound core is characterized by a duality of nucleophilic and electrophilic sites. The 3-amine group and the pyrrole-like nitrogen of the isoindole ring are primary centers of nucleophilicity. evitachem.commasterorganicchemistry.com Conversely, the benzene (B151609) ring, influenced by the electron-withdrawing fluorine atom, presents sites susceptible to nucleophilic attack, while also being able to participate in electrophilic aromatic substitution, albeit with modified reactivity compared to its non-fluorinated counterpart.

The amino group at the C3 position significantly enhances the nucleophilicity of the molecule, making it prone to reactions with various electrophiles. evitachem.com The fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect, which deactivates the benzene ring towards electrophilic substitution. However, it can activate the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the fluorine atom.

Transformations Involving the 3-Amine Functionality: Amidination and Condensation Reactions

The 3-amine functionality is a key site for chemical transformations, most notably in amidination and condensation reactions. The 1H-isoindol-3-amine structure is essentially a cyclic amidine. Amidine fragments exhibit strong polarization, which can be influenced by their environment, such as in the crystal phase. researchgate.net This polarization affects their reactivity and the stability of their tautomeric forms. researchgate.net

Studies on 1-imino-1H-isoindol-3-amine show that the amidine fragment has an unusual distribution of bond lengths in the crystalline state, suggesting significant charge separation. researchgate.net This inherent polarity makes the exocyclic nitrogen atoms potent nucleophiles. They can react with electrophiles, leading to a variety of substituted isoindole derivatives.

Condensation reactions are also a feature of this system. The amine group can condense with carbonyl compounds, such as aldehydes and ketones, to form imines or participate in more complex cyclization cascades. researchgate.net For instance, the reaction of phthalaldehyde with amines and thiols leads to the formation of fluorescent isoindoles through a mechanism involving imine formation followed by cyclization. researchgate.net While specific examples with this compound are not extensively documented, its amine group is expected to undergo similar transformations.

Reactivity Modulations Induced by the 5-Fluoro Substituent

Basicity of the Amine Group : The electron-withdrawing effect of the fluorine atom, transmitted through the aromatic system, is expected to decrease the basicity of the 3-amine group compared to the non-fluorinated analogue. This can influence the rates of acid-catalyzed reactions and the nucleophilicity of the amine.

Electrophilicity of the Aromatic Ring : The fluorine substituent deactivates the benzene ring towards electrophilic aromatic substitution. However, it directs incoming electrophiles primarily to the ortho and para positions relative to itself (C4 and C6).

Nucleophilic Aromatic Substitution (SNAr) : The presence of fluorine significantly enhances the susceptibility of the aromatic ring to SNAr reactions. Strong nucleophiles can potentially displace the fluoride (B91410) anion or other leaving groups on the ring, a common strategy in the synthesis of complex heterocyclic systems.

Biological Activity Modulation : In medicinal chemistry, the introduction of a fluorine atom often enhances metabolic stability and binding affinity to biological targets by altering the molecule's electronic properties and ability to form hydrogen bonds. nih.gov

| Feature | Effect of 5-Fluoro Substituent | Supporting Evidence/Analogy |

| Amine Basicity | Decreased | Electron-withdrawing nature of fluorine reduces electron density on the nitrogen. |

| Electrophilic Aromatic Substitution | Deactivated Ring | Fluorine is a deactivating group for electrophilic attack on benzene rings. |

| Nucleophilic Aromatic Substitution | Activated Ring | Fluorine activates the ring for SNAr, a known effect in organofluorine chemistry. |

| Binding Affinity | Potentially Enhanced | Fluorine can participate in hydrogen bonding and alter lipophilicity, affecting receptor interactions. researchgate.net |

Sigmatropic Rearrangements and Tautomeric Equilibria in 1H-Isoindol-3-amine Systems

Isoindole systems are known for their complex tautomeric equilibria. thieme-connect.de The parent isoindole can exist in two tautomeric forms: the 1H-isoindole and the more stable 2H-isoindole. thieme-connect.dersc.org The position of this equilibrium is highly sensitive to the substitution pattern. thieme-connect.de

For this compound, the situation is further complicated by the presence of the 3-amine group, which introduces prototropic tautomerism involving the imine and amine functionalities. The compound can exist in equilibrium between the 1-amino-2H-isoindole and the 1-imino-2,3-dihydro-1H-isoindole forms. However, the 1H-isoindol-3-amine (amidine) tautomer is generally favored due to the conjugation of the amine with the C=N double bond. thieme-connect.de Computational and NMR studies on related isoindoline-1,3-diimine derivatives show that tautomeric equilibria are common in solution. acs.org Solvent effects also play a critical role, with polar aprotic solvents appearing to favor the 2H-isoindole form. thieme-connect.de

While sigmatropic rearrangements are a known class of pericyclic reactions, specific instances involving the this compound framework are not well-documented in the reviewed literature. However, related smolecule.com-hydride shifts have been observed in the aromatization of isoindolines to isoindoles. ua.es

Transition Metal-Catalyzed Reactions of this compound

The this compound scaffold possesses multiple sites for potential transition metal-catalyzed reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. google.com

Cross-Coupling Reactions : The fluorine atom itself is generally not reactive in standard palladium-catalyzed cross-coupling reactions. However, if the isoindole were functionalized with a halide like bromine or iodine at the 5-position instead of fluorine, it would readily participate in reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. The amine group can also be a substrate in Buchwald-Hartwig coupling reactions with aryl halides. acs.org

C-H Activation/Functionalization : The C-H bonds on the aromatic ring (e.g., at C4, C6, and C7) are potential sites for direct functionalization using transition metal catalysts (e.g., Pd, Rh, Ru). acs.orgresearchgate.net The amine group or the pyrrolic nitrogen could act as a directing group to guide the metal catalyst to a specific C-H bond, enabling regioselective derivatization.

Cyclization Reactions : Transition metals are often used to catalyze the synthesis of the isoindole ring itself. For example, ruthenium(II) can catalyze the cyclization of benzimidates with alkenes to form 1H-isoindoles. acs.org

| Reaction Type | Potential Site on this compound | Catalyst Example | Reference/Analogy |

| Buchwald-Hartwig Amination | 3-Amine group with an aryl halide | Palladium complexes | google.comacs.org |

| C-H Arylation | C4, C6, or C7 positions | Palladium, Rhodium, Ruthenium | acs.orgresearchgate.net |

| Intramolecular Cyclization | Synthesis of the core structure | Ruthenium, Palladium | acs.orgresearchgate.net |

Oxidative and Reductive Transformations of the Isoindoline (B1297411) Amine Framework

The isoindoline amine framework can undergo various oxidative and reductive transformations, allowing for interconversion between different oxidation states of the heterocyclic system.

Oxidative Transformations : The fully reduced isoindoline core can be oxidized to form isoindoles or isoindolinones. ua.esresearchgate.net The oxidation of isoindolines to isoindoles can be achieved using various oxidizing agents and can even be promoted by visible light. ua.es The oxidation of N-alkyl or N-aryl-isoindolines can lead to the corresponding isoindolinones. researchgate.net Mechanistic studies on the iron-catalyzed dehydrogenation of amines suggest a stepwise process involving hydride and proton transfer, which could be applicable to the dehydrogenation of the isoindoline ring. acs.org

Reductive Transformations : Conversely, the isoindole ring system can be reduced to the more stable isoindoline (2,3-dihydro-1H-isoindole) scaffold. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can sometimes allow for selective reduction of specific functional groups within the molecule.

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 1h Isoindol 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 5-Fluoro-1H-isoindol-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its covalent framework and electronic environment.

While specific spectral data for this compound is not extensively reported in public literature, expected chemical shifts can be inferred from related structures such as 5-fluoroisoindoline and other substituted isoindoles. rsc.org The molecule exists in tautomeric equilibrium between an aromatic amino-isoindole and a non-aromatic imino-isoindoline form. The observed NMR spectrum would likely represent an average of these forms or the more stable tautomer under the specific solvent and temperature conditions.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, which would be split by both neighboring protons and the fluorine atom. Based on 5-fluoroisoindoline hydrochloride, aromatic signals would appear between 7.0 and 7.5 ppm. The amine (NH₂) and imine (NH) protons would appear as broad signals, with chemical shifts highly dependent on solvent and concentration. libretexts.org In the imino-isoindoline tautomer, a signal corresponding to the methylene (B1212753) (CH₂) protons would also be present. worldscientific.com

¹³C NMR: The carbon spectrum would reveal signals for the aromatic carbons, with the carbon atom bonded to fluorine (C-5) exhibiting a large one-bond C-F coupling constant. Carbons ortho and meta to the fluorine atom would show smaller two- and three-bond couplings, respectively. The chemical shifts of C1 and C3 would be particularly informative in distinguishing between the two tautomers. libretexts.org

¹⁹F NMR: A singlet would be expected in the ¹⁹F NMR spectrum, with a chemical shift characteristic of an aryl fluoride (B91410). rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| H-4 | 7.2 - 7.5 | - | Doublet of doublets, coupling to H-6 and ¹⁹F |

| H-6 | 7.0 - 7.3 | - | Triplet of doublets, coupling to H-4, H-7, and ¹⁹F |

| H-7 | 7.1 - 7.4 | - | Doublet of doublets, coupling to H-6 and ¹⁹F |

| NH/NH₂ | 5.0 - 9.0 | - | Broad, solvent-dependent signal |

| CH₂ (Position 1) | ~4.5 | ~50 | Expected only in the 1-iminoisoindoline tautomer |

| C-1/C-3 | - | 140 - 160 | Chemical shift depends heavily on tautomeric form |

| C-3a/C-7a | - | 125 - 140 | Aromatic quaternary carbons |

| C-4/C-6/C-7 | - | 110 - 125 | Aromatic CH carbons, with shifts influenced by fluorine |

| C-5 | - | 158 - 165 (d, ¹JCF ≈ 240-250 Hz) | Carbon directly attached to fluorine |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule. For this compound, these methods can confirm the presence of amine, imine, and aromatic C-F moieties and help to distinguish between tautomers.

Key Vibrational Modes:

N-H Stretching: Primary amine (-NH₂) groups typically show two bands in the 3300-3500 cm⁻¹ region, while secondary amines and imines show a single band. libretexts.org The presence and number of bands in this region would be a strong indicator of the dominant tautomeric form.

C=N Stretching: The imine group of the 1-iminoisoindoline tautomer would exhibit a characteristic C=N stretching vibration around 1640-1690 cm⁻¹. Related imino(dialkylamino)isoindolines show C=N stretches near 1560 cm⁻¹. worldscientific.com

Aromatic Vibrations: Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the 1200-1350 cm⁻¹ range.

N-H Bending: Amine N-H bending vibrations typically appear in the 1550-1650 cm⁻¹ region. libretexts.org

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring and the C=N bond, which are often strong in Raman scattering.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (Amine/Imine) | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=N Stretch (Imine) | 1640 - 1690 | IR, Raman |

| N-H Bend (Amine) | 1550 - 1650 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1200 - 1350 | IR |

| C-N Stretch | 1000 - 1350 | IR |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₈FN₃), the calculated exact mass of the neutral molecule is 165.0702 g/mol . HRMS analysis would confirm this composition, and its tandem MS (MS/MS) capabilities would reveal characteristic fragmentation patterns, aiding in structural confirmation.

The fragmentation of the non-fluorinated analog, 1-imino-1H-isoindol-3-amine, shows a molecular ion at m/z 145 and key fragments at m/z 129 and 103. nih.gov This suggests that a likely fragmentation pathway for the fluorinated compound would begin with the molecular ion at m/z 165. Common fragmentation pathways for amines involve alpha-cleavage, while aromatic systems may undergo ring cleavage or loss of small neutral molecules. uni-saarland.delibretexts.org A plausible primary fragmentation step would be the loss of an ammonia (B1221849) (NH₃) or amino radical (•NH₂) from the structure.

Table 3: Predicted HRMS Fragmentation for this compound (C₈H₈FN₃)

| m/z (Predicted) | Formula of Fragment | Proposed Loss from Parent Ion |

| 165.0702 | [C₈H₈FN₃]⁺ | (Molecular Ion, M⁺) |

| 148.0438 | [C₈H₅FN₂]⁺ | •NH₃ |

| 147.0564 | [C₈H₆FN₂]⁺ | •NH₂ |

| 121.0353 | [C₇H₄FN]⁺ | •CH₃N₂ |

X-ray Crystallography for Definitive Solid-State Structural Characterization, Including Bond Length and Angle Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, detailing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related compounds, such as N,N-dialkyl-1-imino-1H-isoindol-3-amines, offers significant insight into the expected solid-state structure. worldscientific.com

These studies show that the imino-isoindoline tautomer is a stable form in the solid state. The structures reveal significant double bond character in the exocyclic C=N imine bond, with bond lengths around 1.28 Å. The adjacent endocyclic C-N bond is correspondingly longer, measuring approximately 1.38-1.40 Å. worldscientific.com It is highly probable that this compound would crystallize in this tautomeric form, stabilized by intermolecular hydrogen bonding involving the imine and amine groups. The fluorine substitution at the C-5 position is expected to have minimal impact on the core geometry of the isoindoline (B1297411) ring but may influence crystal packing through weak hydrogen bonds or dipole-dipole interactions.

Table 4: Expected Solid-State Bond Lengths for the 1-imino-5-fluoro-isoindolin-3-amine Tautomer

| Bond | Expected Length (Å) | Reference/Note |

| C3=N(H) (exocyclic) | ~ 1.28 | Based on related iminoisoindolines worldscientific.com |

| C3-N2 | ~ 1.39 | Based on related iminoisoindolines worldscientific.com |

| C1-N2 | ~ 1.40 | Based on related iminoisoindolines worldscientific.com |

| C-F | ~ 1.35 | Typical for aryl fluorides |

| C-C (aromatic) | 1.38 - 1.41 | |

| C1-C7a | ~ 1.48 | Single bond adjacent to aromatic ring |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (where applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for analyzing chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, which is invaluable for determining the enantiomeric purity and absolute configuration of a chiral compound.

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, derivatives can be readily synthesized to be chiral. For instance, substitution at the C1 position of the isoindole ring with a group other than hydrogen creates a stereocenter. An example from the literature is (S)-1-(2-(difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine, which is a chiral derivative. researchgate.net

For such chiral derivatives, CD spectroscopy would be a powerful tool. The sign and intensity of Cotton effects in the CD spectrum could be correlated with the absolute configuration of the stereocenter, often with the aid of computational predictions (e.g., time-dependent density functional theory, TD-DFT). This analysis is critical in pharmaceutical development, where the biological activity of enantiomers can differ significantly. Chiral derivatization is another strategy employed to separate and analyze enantiomers of related compounds. researchgate.net

Theoretical and Computational Chemistry Approaches to 5 Fluoro 1h Isoindol 3 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

The introduction of a highly electronegative fluorine atom at the 5-position is expected to have a significant polarizing effect on the isoindole ring system. This influences the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. Key global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of chemical reactivity. These descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These parameters are crucial for predicting how 5-Fluoro-1H-isoindol-3-amine will interact with other reagents in chemical reactions.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT This table presents theoretical values typical for similar aromatic amines, calculated to illustrate the data generated from DFT studies.

| Descriptor | Formula | Representative Value (eV) |

| HOMO Energy | EHOMO | -5.85 |

| LUMO Energy | ELUMO | -1.20 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.65 |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -3.525 |

| Global Hardness | η = (ELUMO - EHOMO) / 2 | 2.325 |

| Electrophilicity Index | ω = μ² / (2η) | 2.67 |

Ab Initio Calculations for Conformational Preferences and Energy Minima

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are highly effective for exploring the conformational landscape of a molecule. For this compound, these methods can be used to identify stable conformations and determine their relative energies.

The primary conformational flexibility in this molecule arises from the orientation of the exocyclic amine group (-NH2) relative to the isoindole ring. Rotation around the C3-N bond can lead to different spatial arrangements. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to perform a potential energy surface (PES) scan by systematically changing the relevant dihedral angles. This process identifies the rotational barriers and locates the energy minima corresponding to the most stable conformers. The results of these calculations are crucial for understanding the molecule's preferred shape, which in turn influences its biological activity and crystal packing. nih.gov

Computational Analysis of Tautomerism and Isomerism in the 1H-Isoindol-3-amine System

The 1H-isoindol-3-amine core structure can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For the 1H-isoindol-3-amine system, the primary tautomeric relationship is between the amine and imine forms.

Computational analysis can predict the relative stability of these tautomers. By calculating the Gibbs free energy of each form, researchers can determine the equilibrium constant for the tautomerization process. The presence of the electron-withdrawing fluorine atom at the 5-position can influence this equilibrium. DFT and high-level ab initio methods are used to optimize the geometry of each tautomer and calculate its energy, providing a clear picture of which form is thermodynamically favored under specific conditions. nih.govbeilstein-journals.org

Figure 1: Potential Tautomeric Forms of the Isoindol-3-amine Core

Amine Tautomer: 1H-Isoindol-3-amine

Imino Tautomer: Isoindol-3(1H)-imine

Computational studies would typically predict the amine tautomer to be significantly more stable.

Molecular Orbital Analysis and Electronic Property Prediction for Fluorinated Isoindoles

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. youtube.com For fluorinated isoindoles like this compound, analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. mdpi.comnih.gov

HOMO: This orbital is typically associated with the ability to donate electrons. In this compound, the HOMO is expected to be localized primarily on the π-system of the isoindole ring and the lone pair of the exocyclic nitrogen atom. The fluorine substituent, being electron-withdrawing, is expected to lower the energy of the HOMO compared to the non-fluorinated parent compound, making the molecule less susceptible to oxidation.

LUMO: This orbital represents the ability to accept electrons. The LUMO is generally a π* anti-bonding orbital distributed over the aromatic system. The fluorine atom will also lower the LUMO energy, increasing the molecule's electron affinity.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and electronic excitation properties. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Effects of Fluorination on Frontier Orbitals This table illustrates the expected qualitative changes in molecular orbital energies upon adding a fluorine atom to the 1H-isoindol-3-amine core.

| Compound | Predicted HOMO Energy | Predicted LUMO Energy | Predicted Energy Gap (ΔE) |

| 1H-Isoindol-3-amine | Higher (Less Stable) | Higher | Larger |

| This compound | Lower (More Stable) | Lower | Smaller |

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods are indispensable for elucidating the mechanisms of chemical reactions. These studies involve mapping the potential energy surface that connects reactants to products. For this compound, one could investigate reactions such as electrophilic aromatic substitution or N-alkylation.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. The transition state is a critical point on this profile, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating the transition state geometry and calculating its energy (the activation energy) allows for the prediction of reaction rates. Methods like DFT are commonly used for these mechanistic studies, providing valuable insights into the molecule's reactivity patterns. acs.org

Solvation Models and Environmental Effects on the Stability and Reactivity of this compound

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to simulate these environmental effects. There are two main approaches:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is computationally efficient and effective for capturing bulk electrostatic effects of the solvent on the solute's stability, conformational preferences, and reactivity. beilstein-journals.org

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach, often using Quantum Mechanics/Molecular Mechanics (QM/MM) methods, allows for the study of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, it provides a more detailed and accurate picture of the solvation shell.

For this compound, these models can predict how its stability and the equilibrium between its conformers or tautomers might shift in solvents of varying polarity. For instance, polar solvents may stabilize more polar conformers or tautomers through dipole-dipole interactions or hydrogen bonding. nih.gov

Chemical Applications and Material Science Prospects of 5 Fluoro 1h Isoindol 3 Amine

5-Fluoro-1H-isoindol-3-amine as a Precursor in the Synthesis of Complex Heterocyclic Systems.

The 1H-isoindol-3-amine scaffold is a valuable building block in organic synthesis, and the introduction of a fluorine atom at the 5-position is anticipated to modulate its reactivity and the properties of the resulting heterocyclic systems. The presence of the amino group provides a nucleophilic center for a variety of chemical transformations, enabling the construction of more elaborate molecular architectures.

The synthesis of products containing the 1H-isoindole motif can be achieved through rhodium-catalyzed cascade reactions, leading to a significant increase in molecular complexity. acs.org For instance, while not specifically detailing the 5-fluoro analog, the general synthesis of 1H-isoindole-containing scaffolds highlights the amenability of the isoindole core to complex chemical transformations. acs.org The fluorine substituent in this compound is expected to influence the electronic nature of the aromatic ring, which can, in turn, affect the regioselectivity and rate of cyclization reactions.

Research on related amino-heterocycles has demonstrated their utility in domino reactions to form fused heterocyclic systems. For example, 2-aminocarboxamides can be used to synthesize isoindolo[2,1-a]quinazolinones through a domino ring closure. nih.gov By analogy, this compound could potentially undergo similar transformations with appropriate reaction partners, leading to novel fluorinated polycyclic aromatic compounds. The electron-withdrawing nature of the fluorine atom may enhance the acidity of the N-H protons, potentially facilitating certain cyclization pathways.

The table below illustrates potential reaction pathways for this compound in the synthesis of complex heterocyclic systems, based on known reactions of similar compounds.

| Reaction Type | Potential Reactant | Resulting Heterocyclic System | Potential Impact of 5-Fluoro Group |

| Pictet-Spengler Reaction | Aldehydes or Ketones | Fluorinated β-carboline analogs | Increased metabolic stability, altered receptor binding |

| Bischler-Napieralski Reaction | Acyl chlorides followed by cyclization | Fluorinated dihydroisoquinoline derivatives | Enhanced biological activity |

| Condensation Reactions | 1,3-Dicarbonyl compounds | Fluorinated benzodiazepine (B76468) or related fused systems | Modified pharmacokinetic properties |

It is important to note that while these reactions are plausible based on the known reactivity of the isoindol-3-amine core, specific experimental validation for the 5-fluoro derivative is required.

Utility in the Construction of Functionalized Scaffolds for Chemical Research.

Functionalized scaffolds are essential tools in chemical biology and drug discovery, providing a framework for the systematic exploration of chemical space. The rigid bicyclic structure of this compound makes it an attractive core for the development of such scaffolds. The presence of both a modifiable amino group and an aromatic ring allows for diversification at multiple points of the molecule.

The construction of scaffolds containing the 1H-isoindole motif has been achieved through various synthetic strategies, including rhodium-catalyzed cascade reactions. acs.org The introduction of a fluorine atom can significantly impact the physicochemical properties of the resulting scaffold, including its lipophilicity and binding affinity to biological targets. Fluorinated scaffolds are often sought after in medicinal chemistry to improve drug-like properties.

The amino group of this compound can be readily acylated, alkylated, or used in reductive amination reactions to attach a variety of functional groups and linkers. These modifications can be used to create libraries of compounds for screening purposes or to attach probes for biological studies. The fluorinated aromatic ring can also be further functionalized through electrophilic aromatic substitution, although the fluorine atom will direct incoming electrophiles to specific positions.

Below is a table outlining potential functionalization strategies for the this compound scaffold and their potential applications.

| Functionalization Strategy | Reagent | Potential Application of Scaffold |

| N-Acylation | Acid chlorides, Anhydrides | Probing protein-ligand interactions, creating amide libraries |

| N-Alkylation | Alkyl halides | Modulating solubility and basicity, creating amine libraries |

| Reductive Amination | Aldehydes, Ketones | Introducing diverse side chains for structure-activity relationship studies |

| Aromatic Substitution | Electrophiles (e.g., NBS, NIS) | Introducing additional diversity points on the aromatic ring |

The development of functionalized scaffolds from this compound would provide a valuable platform for the discovery of new bioactive molecules.

Development of New Reagents and Catalysts Utilizing the this compound Moiety.

The unique electronic and structural features of this compound suggest its potential as a ligand for metal catalysts or as a precursor for organocatalysts. The nitrogen atoms in the isoindol-3-amine core can act as coordination sites for metal ions, and the fluorine substituent can modulate the electron density at these sites, thereby influencing the catalytic activity of the resulting metal complex.

While there is no specific literature on catalysts derived from this compound, the broader class of N-heterocyclic compounds has been extensively used in catalysis. For example, complexes of amino acids with metals have shown catalytic activity in oxidation reactions. researchgate.netresearchgate.net The amino group and the heterocyclic nitrogen of this compound could similarly coordinate to transition metals, creating chiral or achiral catalysts for a range of organic transformations.

The electron-withdrawing nature of the fluorine atom could enhance the Lewis acidity of a coordinated metal center, potentially leading to catalysts with unique reactivity. Furthermore, the fluorine atom could be involved in non-covalent interactions with substrates, influencing the stereoselectivity of a catalytic reaction.

The development of N-F fluorinating agents has been a significant area of research, with reagents such as N-fluoropyridinium salts being widely used. nih.gov While this compound itself is not an N-F reagent, its derivatives could potentially be explored for such applications, or the fluorinated scaffold could be incorporated into the design of new types of fluorinating agents.

Integration of Fluorinated Isoindolamines into Polymeric Architectures and Advanced Materials.

The incorporation of fluorinated moieties into polymers is a well-established strategy for creating materials with unique properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.com this compound, with its reactive amino group, can be considered as a potential monomer for the synthesis of novel fluorinated polymers.

The amino group can participate in polymerization reactions such as polycondensation with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The rigid and aromatic nature of the isoindolamine backbone would likely impart high thermal stability and mechanical strength to the resulting polymers. The presence of the fluorine atom would be expected to enhance properties such as hydrophobicity and solvent resistance.

For example, novel fluorinated diamine monomers have been synthesized and used to prepare amorphous and semicrystalline polyimides with high thermal stability and excellent solvent resistance. kpi.ua Similarly, this compound could be derivatized to a diamine and subsequently used in the synthesis of novel fluorinated polyimides.

The table below summarizes potential polymer types that could be synthesized from this compound and their expected properties.

| Polymer Type | Co-monomer | Expected Polymer Properties | Potential Applications |

| Polyamide | Diacid chloride | High thermal stability, good mechanical properties | High-performance fibers, engineering plastics |

| Polyurea | Diisocyanate | Good elasticity, abrasion resistance | Coatings, adhesives, elastomers |

| Polyimide | Dianhydride | Excellent thermal and chemical resistance, low dielectric constant | Electronics, aerospace materials |

The synthesis and characterization of polymers derived from this compound could lead to new materials with applications in demanding environments.

Design of Fluorophores and Luminescent Materials Incorporating this compound.

Isoindole and its derivatives are known to exhibit interesting photophysical properties and have been utilized in the design of fluorescent probes and luminescent materials. rsc.orgnih.gov The introduction of a fluorine atom into the isoindole scaffold can further enhance these properties. Fluorine substitution is a common strategy to increase the quantum yield and photostability of fluorophores. mdpi.com

The 1H-isoindole core can be part of a larger conjugated system, and the electron-donating amino group at the 3-position can act as an auxochrome, influencing the absorption and emission wavelengths. The electron-withdrawing fluorine atom at the 5-position can modulate the electronic transitions, potentially leading to a blue shift in the emission spectrum compared to the non-fluorinated analog.

A three-component assembly of stabilized fluorescent isoindoles has been reported, demonstrating the potential for creating a diversity of fluorophores from the isoindole scaffold. rsc.orgnih.gov While this study did not specifically use this compound, it highlights a synthetic route that could be adapted for its use. The reaction of an amine, a thiol, and an aromatic dialdehyde (B1249045) can lead to stable isoindole products. rsc.orgnih.gov

The photophysical properties of 1H-isoindole derivatives have been investigated, and they have been shown to be efficient fluorophores with potential applications in bioimaging. researchgate.net The incorporation of this compound into such systems could lead to probes with improved brightness and resistance to photobleaching.

Contributions to Combinatorial Chemistry and Library Synthesis for Chemical Screening.

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds for high-throughput screening. nih.gov The development of chemical libraries based on diverse and drug-like scaffolds is crucial for the success of this approach. This compound, with its multiple points of diversification, is an excellent candidate for the construction of combinatorial libraries.

The amino group provides a convenient handle for the attachment of a wide range of building blocks using robust and high-yielding reactions such as amide bond formation and reductive amination. The aromatic ring can also be functionalized, further increasing the diversity of the library. The synthesis of libraries of indole (B1671886) derivatives has been described, demonstrating the feasibility of applying combinatorial approaches to related heterocyclic systems. nih.gov

The fluorinated isoindolamine core would provide a privileged scaffold for a library, as fluorine is a common element in many approved drugs and is known to enhance biological activity and metabolic stability. A library of compounds based on this compound could be screened against a variety of biological targets to identify new hit compounds for drug discovery programs.

The table below outlines a potential combinatorial library design based on the this compound scaffold.

| Scaffold Position | Diversity Element | Building Block Type |

| N-H of amino group | R1 | Carboxylic acids, Aldehydes, Ketones |

| Aromatic Ring | R2 | Electrophiles |

The synthesis and screening of such a library could lead to the discovery of novel compounds with therapeutic potential.

Conclusions and Future Research Directions for 5 Fluoro 1h Isoindol 3 Amine Chemistry

Summary of Key Advances in the Synthesis and Reactivity of 5-Fluoro-1H-isoindol-3-amine

While specific literature on the synthesis of this compound is not extensively documented, key advances can be extrapolated from established methodologies for fluorinated N-heterocycles. The construction of the this compound scaffold likely relies on multi-step synthetic sequences, leveraging modern fluorination and cyclization techniques.

Synthesis: The primary strategies for introducing the fluorine atom onto the isoindole core can be categorized into two main approaches: early-stage and late-stage fluorination.

Late-Stage Fluorination: This strategy introduces the fluorine atom at a later step in the synthesis, often on a pre-formed isoindole or isoindolinone backbone. Modern electrophilic fluorinating agents, such as Selectfluor®, could potentially be employed for the direct fluorination of an appropriate isoindole precursor. researchgate.net Deoxyfluorination of a corresponding hydroxy-substituted isoindolinone is another viable late-stage strategy. nih.gov

Reactivity: The reactivity of this compound is expected to be dictated by the interplay of the aromatic isoindole core, the electron-withdrawing nature of the fluorine atom, and the nucleophilic amino group.

Amino Group Reactivity: The 3-amino group is anticipated to be a key reactive site, participating in reactions such as acylation, alkylation, and diazotization, allowing for further functionalization.

Aromatic Ring Substitution: The fluorine atom at the 5-position will influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring, likely directing incoming electrophiles to specific positions.

Nucleophilic Aromatic Substitution: The presence of the fluorine atom may also render the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions.

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Potential Reagents | Key Considerations |

| Early-Stage Fluorination | Introduction of fluorine at the beginning of the synthetic sequence using a fluorinated starting material. | Fluorinated phthalonitriles, fluorinated o-cyanobenzylamines | Availability and cost of starting materials. |

| Late-Stage Fluorination | Introduction of fluorine onto a pre-formed isoindole or related heterocyclic core. | Electrophilic fluorinating agents (e.g., Selectfluor®), Deoxyfluorination reagents (e.g., DAST) | Regioselectivity of fluorination, substrate tolerance. |

Unexplored Avenues in the Chemical Transformation of Fluorinated Isoindolamines

The chemistry of fluorinated isoindolamines remains largely unexplored, presenting numerous opportunities for novel chemical transformations. Future research could focus on several key areas:

Cross-Coupling Reactions: The C-F bond, while generally strong, can be activated under specific catalytic conditions. Investigating the participation of the fluoro-substituent in cross-coupling reactions could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Cycloaddition Reactions: The isoindole nucleus can participate in cycloaddition reactions. beilstein-journals.org The influence of the fluorine atom and the amino group on the dienophilic or dipolarophilic character of the this compound core is an area ripe for investigation.

Photoredox Catalysis: The application of photoredox catalysis to enable novel transformations of fluorinated N-heterocycles is a rapidly growing field. Exploring visible-light-mediated reactions of this compound could lead to the discovery of unprecedented reactivity.

Derivatization of the Amino Group: Systematic exploration of the derivatization of the 3-amino group to form amides, sulfonamides, and other functionalities will be crucial for developing a library of compounds with diverse properties.

Opportunities for Advanced Computational Modeling in Predicting Novel Properties and Reactivity

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, advanced computational modeling can provide valuable insights into:

Molecular Geometry and Conformation: Density Functional Theory (DFT) calculations can be employed to determine the most stable conformation of the molecule and to understand the influence of the fluorine atom on the planarity of the isoindole ring system. nih.gov

Electronic Properties: Calculation of molecular orbitals (HOMO, LUMO), electrostatic potential maps, and charge distribution will help in predicting the sites of electrophilic and nucleophilic attack, thus rationalizing its reactivity. mdpi.com

Spectroscopic Properties: Computational methods can predict NMR chemical shifts, which would be invaluable for the characterization of this and related compounds.

Reaction Mechanisms: DFT calculations can be used to model the transition states and reaction pathways of potential transformations, providing a deeper understanding of the underlying reaction mechanisms.

The following table outlines potential computational approaches and their expected outcomes.

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | Optimized geometry, conformational energies, electronic structure | Understanding molecular stability, reactivity, and spectroscopic signatures. nih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Predicting optical properties for potential applications in materials science. |

| Molecular Dynamics (MD) Simulations | Intermolecular interactions, solvation effects | Understanding behavior in different solvent environments and potential for self-assembly. |

Prospects for Novel Material and Synthetic Methodological Applications

The unique electronic properties imparted by the fluorine atom suggest that this compound could serve as a valuable building block for novel materials and in the development of new synthetic methodologies.

Materials Science: Fluorinated organic compounds are known for their applications in materials science, including polymers and electronic materials. nih.govmdpi.com The incorporation of the this compound moiety into larger conjugated systems could lead to materials with interesting photophysical and electronic properties, potentially for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com

Medicinal Chemistry: The isoindole scaffold is present in a number of biologically active compounds. beilstein-journals.org The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net Therefore, this compound is a promising starting point for the synthesis of novel drug candidates.

Synthetic Methodology: As a bifunctional molecule with both a nucleophilic amino group and a modifiable aromatic ring, this compound could be utilized as a versatile scaffold in the development of new synthetic methods, such as multi-component reactions or cascade cyclizations.

Outlook on the Broader Impact of this compound in Chemical Science

The study of this compound is poised to contribute significantly to several areas of chemical science. A thorough investigation of its synthesis, reactivity, and properties will not only expand the toolbox of synthetic chemists but also provide a deeper understanding of the fundamental effects of fluorination on heterocyclic systems. The potential for this compound to serve as a precursor to advanced materials and medicinally relevant molecules underscores its importance. As synthetic methodologies become more sophisticated and our understanding of fluorine's influence on molecular properties grows, the broader impact of specialized molecules like this compound on the landscape of chemical science is expected to be substantial.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluoro-1H-isoindol-3-amine, and what are their respective yields and purity outcomes?

- Methodological Answer : A typical approach involves multi-step synthesis starting from fluorinated indole precursors. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been used to introduce functional groups, as seen in the synthesis of structurally similar 5-fluoroindole derivatives (e.g., 42% yield via column chromatography using 70:30 ethyl acetate:hexane) . Purification via HPLC or recrystallization is critical to achieve >98% purity, as noted in analytical reports for fluorinated indole analogs .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C/19F NMR : Essential for confirming the fluorine substitution pattern and amine proton environments. For example, 19F NMR can resolve fluorine coupling constants in fluorinated indoles .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with precision <5 ppm error, as demonstrated for related compounds .

- UV-Vis Spectroscopy : Used to monitor λmax (~286 nm for fluorinated indoles) for purity assessment .

Q. What are the recommended storage conditions and stability parameters for this compound?

- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent degradation. Stability studies on similar fluorinated amines show ≥5-year viability under these conditions . For short-term use, desiccated storage at 4°C is acceptable but requires periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses involving fluorinated intermediates?

- Methodological Answer :

- Catalyst Screening : Use CuI or Pd-based catalysts for fluorination steps, as these minimize side reactions in heterocyclic systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or PEG-400) enhance solubility of fluorinated intermediates, improving reaction homogeneity .

- Temperature Control : Stepwise heating (e.g., 60–80°C) avoids decomposition of thermally sensitive intermediates .

Q. What analytical methodologies are suitable for resolving discrepancies in NMR or mass spectrometry data for fluorinated isoindole derivatives?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions, particularly for fluorine-proton coupling .

- Isotopic Labeling : Use 15N-labeled amines to distinguish NH2 environments in complex spectra .

- Tandem MS/MS : Fragmentation patterns help differentiate structural isomers (e.g., positional fluorine variants) .

Q. How should researchers investigate receptor binding affinities of this compound analogs, and what structural modifications influence activity?

- Methodological Answer :

- In Silico Docking : Prioritize analogs using molecular docking against target receptors (e.g., serotonin receptors) to predict binding modes .

- SAR Studies : Introduce substituents at the 3-amine or 5-fluoro positions. For example, methyl groups on the amine enhance lipophilicity and blood-brain barrier penetration, as seen in indole-based CNS agents .

- Radioligand Binding Assays : Quantify Ki values using tritiated ligands (e.g., [3H]-5-HT) for competitive displacement studies .

Q. How can researchers reconcile contradictory data on the stability of fluorinated isoindole derivatives under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate degradation pathways. Monitor via HPLC for degradation products (e.g., de-fluorinated byproducts) .

- Batch Comparison : Analyze multiple synthesis batches to distinguish compound-specific instability from batch-specific impurities .

Methodological Notes

- Synthesis : Prioritize fluorinated building blocks with orthogonal protecting groups to streamline functionalization .

- Safety : Handle fluorinated amines in fume hoods; wear nitrile gloves to prevent dermal exposure, as recommended in SDS guidelines .

- Data Validation : Cross-reference spectral data with PubChem or NIST databases to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.